Isopropyl caprate

説明

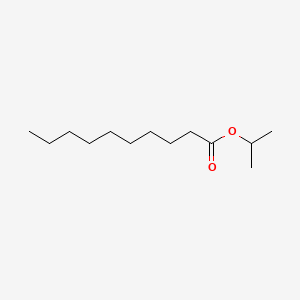

Isopropyl decanoate (CAS No. 2311-59-3) is an ester with the molecular formula C₁₃H₂₆O₂ and a molecular weight of 214.34 g/mol . It consists of a decanoic acid moiety esterified with isopropyl alcohol. This compound is utilized in industrial and cosmetic applications due to its emollient properties and stability. Its structure features a 10-carbon aliphatic chain, contributing to moderate lipophilicity, making it suitable for formulations requiring controlled solubility and diffusion .

特性

IUPAC Name |

propan-2-yl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-13(14)15-12(2)3/h12H,4-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKPPDYGHKDIKBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50177675 | |

| Record name | Isopropyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2311-59-3 | |

| Record name | Isopropyl decanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2311-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002311593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl decanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50177675 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01R0Y41050 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Synthetic Routes and Reaction Conditions: Isopropyl decanoate is typically synthesized through the esterification reaction between isopropanol and decanoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to remove water and drive the reaction to completion.

Industrial Production Methods: In industrial settings, the production of isopropyl decanoate often involves continuous esterification processes. The reactants are fed into a reactor where they are heated and mixed in the presence of a catalyst. The product is then purified through distillation to remove any unreacted starting materials and by-products.

Types of Reactions:

Hydrolysis: Isopropyl decanoate can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of isopropanol and decanoic acid.

Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and alcohol.

Common Reagents and Conditions:

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Major Products:

Hydrolysis: Isopropanol and decanoic acid.

Transesterification: A different ester and alcohol, depending on the reactants used.

科学的研究の応用

Pharmaceutical Applications

Isopropyl decanoate serves as a biochemical reagent in pharmaceutical research. Its applications include:

- Drug Delivery Systems : It is utilized in the formulation of drug delivery systems due to its favorable solubility properties and ability to enhance the bioavailability of poorly soluble drugs. For instance, its role in enhancing the solubility of active pharmaceutical ingredients (APIs) has been documented in various studies.

- Antibacterial and Antiviral Properties : Research indicates that isopropyl decanoate exhibits antibacterial activity against a range of pathogens, making it a candidate for inclusion in topical formulations aimed at treating infections . Additionally, its efficacy against viruses such as HIV and influenza has been explored, demonstrating potential in antiviral therapies .

Cosmetic Applications

In the cosmetic industry, isopropyl decanoate is valued for its emollient properties. Key applications include:

- Skin Care Products : It is commonly used in lotions and creams due to its ability to improve skin texture and provide a smooth application feel. Its non-greasy nature makes it suitable for formulations intended for oily skin types.

- Fragrance Fixative : The compound acts as a fragrance fixative in perfumes and personal care products, helping to stabilize volatile aromatic compounds and prolonging scent duration .

Food Flavoring

Isopropyl decanoate has applications as a flavoring agent in food products:

- Flavor Enhancer : It is used to impart a pleasant flavor profile in various food items, particularly in baked goods and confectionery. Its fruity notes make it appealing for use in desserts and beverages .

Biochemical Research

In biochemical research, isopropyl decanoate is employed for various experimental purposes:

- Cell Culture Applications : Isopropyl decanoate can be used as a solvent for cell culture media or as part of extraction protocols for isolating bioactive compounds from plant materials .

- In Situ Extraction Studies : Recent studies have explored its use in enhancing the extraction efficiency of valuable metabolites from microbial cultures, such as triterpenoids from Saccharomyces cerevisiae. The compound's ability to facilitate the extraction process while maintaining cell viability has shown promise for industrial bioprocessing applications .

-

Antimicrobial Efficacy Study :

A study evaluated the antimicrobial properties of isopropyl decanoate against several bacterial strains. Results indicated significant inhibition zones against pathogens like Staphylococcus aureus and Escherichia coli, suggesting its potential use in topical antibacterial formulations . -

Extraction Efficiency Research :

In a recent experiment focusing on the extraction of triterpenoids from engineered yeast strains, the use of isopropyl decanoate was compared with other solvents. The study found that it facilitated higher extraction yields while preserving cell integrity during processing . -

Cosmetic Formulation Development :

A formulation study demonstrated that incorporating isopropyl decanoate improved the sensory properties of lotions without increasing greasiness. Consumer testing indicated a preference for formulations containing this ester over traditional emollients .

作用機序

The mechanism of action of isopropyl decanoate primarily involves its interaction with lipid membranes. It can penetrate the lipid bilayer, altering its fluidity and permeability. This property makes it useful in enhancing the delivery of active ingredients in topical formulations. Additionally, its emollient properties help to maintain skin hydration by forming a protective barrier on the skin’s surface.

類似化合物との比較

Isopropyl Propionate (Tier I Read-Across Analog)

- Molecular Formula : C₆H₁₂O₂; Molecular Weight : 116.16 g/mol.

- Structural Similarity : Shares the same ester functional group (-COO-) and isopropyl alcohol moiety but has a shorter 3-carbon chain.

- Cluster Classification: Both fall under Tier I read-across analogs when clustered by functional groups and carbon chain length (1–5 carbons for propionate vs. 6–13 carbons for decanoate) .

- Applications: Primarily used as a solvent or fragrance component, contrasting with isopropyl decanoate’s role in cosmetics and pharmaceuticals .

Isopropyl Myristate (Tier II Analog)

- Molecular Formula : C₁₇H₃₄O₂; Molecular Weight : 270.45 g/mol.

- Structural Difference : Contains a 14-carbon chain (myristic acid), placing it in a higher carbon cluster (14+ carbons).

- Functional Overlap : Both act as emollients, but isopropyl myristate’s longer chain enhances skin penetration, making it preferable in topical drug delivery .

Comparison with Functionally Similar Compounds

Ethyl Decanoate

- Molecular Formula : C₁₂H₂₄O₂; Molecular Weight : 200.32 g/mol.

- Functional Similarity: Both are decanoate esters but differ in the alcohol moiety (ethyl vs. isopropyl).

- Applications: Ethyl decanoate is prominent in food flavoring (e.g., wine, fruit aromas) due to its volatility, whereas isopropyl decanoate’s stability suits non-volatile applications like lotions .

Haloperidol Decanoate

- Molecular Formula: C₃₃H₄₄ClFNO₃; Molecular Weight: 565.16 g/mol.

- Functional Role: A pharmaceutical ester used in long-acting injectable antipsychotics. Unlike isopropyl decanoate, it incorporates a complex drug molecule, leveraging ester hydrolysis for sustained release .

Data Tables

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight | Carbon Chain Length | Key Applications |

|---|---|---|---|---|

| Isopropyl decanoate | C₁₃H₂₆O₂ | 214.34 | 10 | Cosmetics, Pharmaceuticals |

| Isopropyl propionate | C₆H₁₂O₂ | 116.16 | 3 | Solvents, Fragrances |

| Isopropyl myristate | C₁₇H₃₄O₂ | 270.45 | 14 | Topical drug delivery |

| Ethyl decanoate | C₁₂H₂₄O₂ | 200.32 | 10 | Food flavoring |

| Haloperidol decanoate | C₃₃H₄₄ClFNO₃ | 565.16 | 10 (ester chain) | Long-acting antipsychotics |

生物活性

Isopropyl decanoate, also known as propan-2-yl decanoate, is an ester formed from isopropanol and decanoic acid. This compound has gained attention due to its potential biological activities, particularly in the fields of pharmacology and biochemistry. This article explores its biological activity, including its properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHO

- Molecular Weight : 214.34 g/mol

- Density : 0.867 g/cm³

- Boiling Point : 248.9°C at 760 mmHg

- Flash Point : 104.7°C

These properties indicate that isopropyl decanoate is a relatively stable compound under standard conditions, making it suitable for various applications in life sciences research and formulation development .

Mechanisms of Biological Activity

Isopropyl decanoate exhibits several biological activities that are of interest in pharmaceutical and cosmetic formulations:

-

Antimicrobial Activity :

- Studies have demonstrated that fatty acid esters like isopropyl decanoate can enhance the antimicrobial properties of certain formulations. The presence of fatty acids may improve the penetration of active ingredients through biological membranes, thereby increasing their efficacy against pathogenic microorganisms .

- Solubility Enhancement :

- Skin Penetration Enhancer :

Antimicrobial Efficacy

A study evaluating the antimicrobial properties of various fatty acid esters found that isopropyl decanoate exhibited significant activity against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at concentrations as low as 0.5% .

Formulation Studies

In a comparative study on oral formulations, isopropyl decanoate was included in a matrix designed to enhance drug solubility. Results indicated a notable increase in the area under the curve (AUC) for drug absorption, with enhancements ranging from 20% to 40% compared to control formulations lacking this ester .

Data Table: Biological Activity Summary

Q & A

Q. What are the standard synthetic methodologies for producing isopropyl decanoate, and how are they optimized for purity?

Isopropyl decanoate is typically synthesized via esterification of decanoic acid with isopropyl alcohol under acidic catalysis. Microwave-assisted solvent-free methods have been shown to enhance reaction efficiency (200–400 W power range), reducing reaction time compared to conventional heating . Enzymatic synthesis using immobilized lipases (e.g., Candida antarctica lipase B) offers an alternative with high specificity and yields (>90%) under mild conditions . Optimization involves monitoring reaction parameters (temperature, molar ratios) via Design of Experiments (DoE) to maximize purity and minimize byproducts .

Q. How is isopropyl decanoate characterized analytically, and what spectroscopic techniques are most reliable?

Key characterization methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): For identifying isopropyl decanoate in complex mixtures, with retention indices and mass fragmentation patterns validated against reference libraries .

- High-Performance Liquid Chromatography (HPLC): Stability-indicating methods using UV detection (e.g., 220 nm) to separate isopropyl decanoate from degradation products, validated per ICH guidelines .

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm ester bond formation and structural integrity, with deuterated solvents (e.g., CDCl₃) as the standard medium .

Q. What are the primary applications of isopropyl decanoate in biochemical and pharmaceutical research?

- Drug Delivery: As a lipophilic ester prodrug carrier, it enhances skin permeation of active pharmaceutical ingredients (APIs) due to its miscibility with lipids .

- Biochemical Solvent: Used in enzymatic reactions (e.g., ester hydrolysis studies) for its low toxicity and compatibility with lipases .

- Reference Standard: Serves as a chromatographic reference in quality control of long-chain ester formulations .

Advanced Research Questions

Q. How can chemometric tools like Design of Experiments (DoE) improve the synthesis and analysis of isopropyl decanoate?

DoE facilitates systematic optimization of critical parameters (e.g., catalyst concentration, reaction time) to maximize yield and purity. For example, a Central Composite Design (CCD) can identify interactions between variables, reducing the number of experimental runs required. Stat-Ease Design-Expert software has been used to model HPLC method development, ensuring robustness across operational ranges (e.g., mobile phase pH, column temperature) . Advanced multivariate analysis (e.g., ANOVA) resolves contradictions in stability data, such as pH-dependent degradation kinetics .

Q. What challenges arise in developing stability-indicating methods for isopropyl decanoate, and how are they addressed?

Challenges include:

- Degradation Product Interference: Isopropyl decanoate undergoes hydrolysis under acidic/alkaline conditions, generating decanoic acid and isopropyl alcohol. A stability-indicating LC method with a C18 column and acetonitrile-isopropyl alcohol gradient elution effectively separates these degradation products .

- Photostability: UV exposure can cause oxidative degradation, requiring amber glassware and inert atmosphere during storage. Accelerated stability studies (40°C/75% RH) predict shelf-life using Arrhenius modeling .

- Method Validation: Parameters like LOD (Limit of Detection) and LOQ (Limit of Quantitation) are validated per ICH Q2(R1), ensuring sensitivity for trace impurities .

Q. How does the lipophilicity of isopropyl decanoate influence its role in drug delivery systems, and what are the limitations?

The logP value (~5.2) of isopropyl decanoate makes it ideal for enhancing the transdermal delivery of hydrophilic drugs. However, excessive lipophilicity can reduce release rates in vivo. Comparative studies with shorter-chain esters (e.g., isopropyl hexanoate) show that isopropyl decanoate provides a balance between permeation enhancement and sustained release . Challenges include enzymatic hydrolysis in the skin (e.g., esterase activity), which can prematurely liberate the API. Strategies like co-solvent systems (e.g., isopropyl myristate) mitigate this by stabilizing the ester bond .

Q. What comparative analytical approaches resolve contradictions in reported synthesis yields of isopropyl decanoate?

Discrepancies in yields often stem from varying catalytic systems (e.g., homogeneous vs. heterogeneous catalysts). A meta-analysis of published protocols using HPLC purity data and reaction kinetics (e.g., pseudo-first-order modeling) can identify optimal conditions. For example, enzymatic methods consistently achieve >90% conversion but require longer reaction times (24–48 hours) compared to microwave-assisted synthesis (1–2 hours) . Cross-validation with GC-MS ensures accuracy in yield calculations .

Methodological Frameworks

How can the PICOT framework structure research questions on isopropyl decanoate’s biochemical efficacy?

- P (Population): In vitro models (e.g., human keratinocyte monolayers).

- I (Intervention): Application of isopropyl decanoate as a permeation enhancer.

- C (Comparison): Benchmark against established enhancers (e.g., oleic acid).

- O (Outcome): Quantify API flux using Franz diffusion cells.

- T (Time): Evaluate over 24-hour exposure. This framework ensures hypotheses are testable and clinically relevant, aligning with evidence-based research design .

Tables for Key Data

Table 1: Comparison of Synthetic Methods for Isopropyl Decanoate

| Method | Catalyst | Yield (%) | Time (h) | Purity (%) | Reference |

|---|---|---|---|---|---|

| Microwave-assisted | H₂SO₄ | 95 | 1.5 | 99.2 | |

| Enzymatic (Lipase B) | Immobilized enzyme | 92 | 24 | 98.5 | |

| Conventional esterification | p-TsOH | 88 | 6 | 97.0 |

Table 2: Stability Data for Isopropyl Decanoate Under Stress Conditions

| Condition | Degradation (%) | Major Degradant | Analytical Method | Reference |

|---|---|---|---|---|

| Acidic (0.1M HCl, 70°C) | 15.2 | Decanoic acid | HPLC-UV | |

| Alkaline (0.1M NaOH, 70°C) | 18.7 | Isopropyl alcohol | HPLC-UV | |

| Photolytic (UV, 7 days) | 8.5 | Oxidized derivatives | GC-MS |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。